molecular formula C26H25N3O5S B2569138 N1-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-N2-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)oxalamide CAS No. 1421504-56-4

N1-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-N2-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)oxalamide

Cat. No. B2569138
CAS RN: 1421504-56-4
M. Wt: 491.56
InChI Key: PAFBUMVQGAZBEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-N2-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)oxalamide is a useful research compound. Its molecular formula is C26H25N3O5S and its molecular weight is 491.56. The purity is usually 95%.
BenchChem offers high-quality N1-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-N2-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-N2-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacological Research and Drug Design

Compounds related to the specified chemical structure have been explored for their pharmacological properties and potential as drug candidates. For instance, derivatives of tetrahydroquinoline and dihydrobenzofuran have been studied for their affinity towards dopamine D1 receptors, showcasing their potential in neuropharmacology and as candidates for treating neurological disorders such as Parkinson's disease (Ghosh et al., 1996). These compounds are synthesized to target specific receptors, indicating the role of structural analogs in drug discovery and development.

Material Science and Organic Synthesis

In material science and organic chemistry, related compounds have been synthesized for studying their physical properties and reactions. For example, the synthesis and characterization of quinoline derivatives for exploring their potential as diuretic and antihypertensive agents highlight the diverse applications of these compounds beyond the central nervous system, including cardiovascular health (Rahman et al., 2014).

Chemical Synthesis and Methodology Development

Research into the synthesis of complex heterocycles, including quinoline and benzofuran derivatives, contributes to the development of new synthetic methodologies. These studies often aim at improving the efficiency and selectivity of chemical reactions, enabling the production of novel compounds for further investigation in various fields, such as the discovery of new drugs or materials (Clive et al., 2008).

properties

IUPAC Name

N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-N'-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O5S/c30-21(17-5-8-22-18(13-17)9-11-34-22)15-27-24(31)25(32)28-19-6-7-20-16(14-19)3-1-10-29(20)26(33)23-4-2-12-35-23/h2,4-8,12-14,21,30H,1,3,9-11,15H2,(H,27,31)(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAFBUMVQGAZBEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)NC(=O)C(=O)NCC(C3=CC4=C(C=C3)OCC4)O)N(C1)C(=O)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-N2-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)oxalamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.